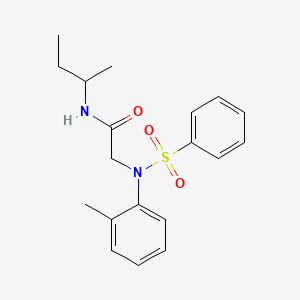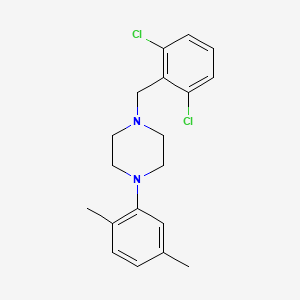
N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This molecule belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have a wide range of physiological effects.
Mechanism of Action
N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by stimulating the activity of soluble guanylate cyclase (sGC), an enzyme that plays a key role in the regulation of vascular tone and smooth muscle relaxation. By increasing the production of cyclic guanosine monophosphate (cGMP), N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 promotes vasodilation and reduces inflammation and fibrosis.
Biochemical and physiological effects:
N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote vasodilation, reduce inflammation and fibrosis, and improve endothelial function. Additionally, it has been shown to have anti-platelet effects and to improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 in lab experiments is its well-characterized mechanism of action. Additionally, it has been extensively studied in both in vitro and in vivo models, making it a useful tool for investigating the role of sGC in various physiological processes. However, one limitation of using N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is that it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. One area of interest is the potential use of this compound in the treatment of pulmonary hypertension. Additionally, further studies are needed to fully elucidate the mechanism of action of N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 and to identify any potential off-target effects. Finally, there is a need for further research on the potential applications of sGC stimulators in the treatment of other cardiovascular diseases and inflammatory disorders.
Synthesis Methods
The synthesis of N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves several steps, including the reaction of sec-butylamine with 2-methylphenyl isocyanate to produce N~1~-(sec-butyl)-N~2~-(2-methylphenyl)guanidine. This intermediate is then reacted with phenylsulfonyl chloride to produce N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)guanidine. Finally, this compound is treated with glycine to produce the desired product, N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272.
Scientific Research Applications
N~1~-(sec-butyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been extensively studied for its potential applications in the field of scientific research. It has been shown to have a wide range of physiological effects, including vasodilation, anti-inflammatory effects, and anti-fibrotic effects. Additionally, it has been shown to have potential applications in the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-16(3)20-19(22)14-21(18-13-9-8-10-15(18)2)25(23,24)17-11-6-5-7-12-17/h5-13,16H,4,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFFNSATPWSPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide](/img/structure/B5115345.png)

![2,2-dimethyl-5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5115358.png)
![N-allyl-5-[(2-bromobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5115368.png)

![N-[2-(3-hydroxy-1-piperidinyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5115375.png)

![2-({3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B5115387.png)

![N-({[2-(5-bromo-1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B5115401.png)
![1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5115413.png)

![3-(2,5-dimethylphenyl)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5115431.png)
![N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5115436.png)